Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
Description
Contextualizing Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl- within Amide Chemistry and Halogenated Organic Compounds
Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, also known as N-methyl-2-(chloroacetamido)acetamide, is a bifunctional molecule that embodies key features of both amide chemistry and halogenated organic compounds. The core structure contains two amide linkages, which are fundamental functional groups in a vast range of organic molecules, including pharmaceuticals and biologically active compounds. researchgate.net The presence of the N-methyl group on one of the amide nitrogens classifies it as a disubstituted amide, influencing its physical and chemical properties such as solubility and reactivity.
Simultaneously, the compound is a halogenated organic compound due to the presence of a chlorine atom on the alpha-carbon of one of the acetyl groups. Halogenated compounds are of immense importance in organic chemistry, often serving as key precursors in the synthesis of more complex molecules. mdpi.com The carbon-chlorine bond in the chloroacetyl group is a reactive site, susceptible to nucleophilic substitution, which is a cornerstone of its synthetic utility.
Strategic Importance of Chloroacetyl Moieties in Organic Synthesis and Functionalization
The chloroacetyl group is a strategically important functional group in organic synthesis due to its bifunctional nature. The carbonyl group can participate in typical amide chemistry, while the α-chloro substituent provides a reactive handle for introducing a wide variety of other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the C-Cl bond towards nucleophilic attack.
The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. rsc.org This nucleophilic substitution can sometimes be followed by intramolecular cyclization, leading to the formation of diverse heterocyclic systems. This versatility makes chloroacetyl-containing compounds valuable building blocks in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. nih.govnih.gov For instance, chloroacetamide derivatives have been investigated for their potential as antifungal and anticancer agents. nih.govrsc.org
Historical Development and Evolution of Related N-Substituted Acetamide Structures in Chemical Literature
The synthesis of amides is one of the most fundamental transformations in organic chemistry, with a rich history. The Schotten-Baumann reaction, discovered in 1883, provided one of the earliest reliable methods for synthesizing amides from amines and acid chlorides. researchgate.net This foundational reaction paved the way for the synthesis of a vast array of N-substituted amides.
The development of methods for the N-alkylation of amides has also been a significant area of research. Early methods often required harsh conditions, but more recent developments have focused on catalytic systems, including those based on iridium, to achieve N-alkylation with alcohols under milder conditions. rsc.orgresearchgate.net The selective acylation of diamines to produce N-substituted amides has also been a persistent challenge, with recent innovations utilizing temporary protecting groups, such as CO2, to achieve mono-acylation. rsc.orgrsc.org These historical and ongoing developments in amide synthesis provide the context for the preparation of more complex structures like Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
Current Research Landscape and Unaddressed Challenges in the Chemistry of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
The current research landscape for chloroacetamide derivatives is vibrant, with ongoing efforts to synthesize novel structures with interesting biological activities and material properties. wikipedia.org Many studies focus on creating libraries of these compounds to screen for potential applications in medicine and agriculture. rsc.orgresearchgate.net However, a thorough review of the chemical literature reveals a significant gap in the specific study of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
Furthermore, the exploration of the reactivity of the two distinct amide groups and the chloroacetyl moiety within this specific molecular framework remains an open area for investigation. The development of selective transformations that target one functional group while leaving the others intact would be a valuable contribution to the field. The potential applications of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- are also largely unexplored, representing a frontier for new discoveries in materials science, medicinal chemistry, or as a versatile synthetic intermediate.
Data Tables
Due to the limited specific data available for Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, the following tables present information for closely related and constituent compounds to provide a contextual understanding of its likely properties.
Table 1: Properties of Related Chloroacetamide Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Chloroacetamide | 79-07-2 | C₂H₄ClNO | 93.51 | 120 |
| 2-Chloro-N-methylacetamide | 96-30-0 | C₃H₆ClNO | 107.54 | Not specified |
| N,N-Bis(cyanomethyl)nitrous amide | Not applicable | C₄H₄N₄O | Not specified | Not specified |
Data sourced from publicly available chemical databases. nih.govresearchgate.netresearchgate.net
Table 2: Spectroscopic Data for a Representative N-substituted Chloroacetamide
Compound: N-(4-bromophenyl)-2-chloroacetamide
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ 4.263 (1H, s, Cl-CH₂), 7.425–7.4709 (2H, d, JHH = 9.0 Hz, Ar-H), 7.658–7.701 (2H, d, JHH = 9.0 Hz, Ar-H), 10.416 (1H, s, NH) |
| ¹³C NMR (CDCl₃) | δ 43.742 (Cl-CH₂), 115.736 (C₄), 121.526 (C₂,C₆), 131.923 (C₃,C₅), 138.095 (C₁), 165.061 (C=O) |
This data is for a representative compound and is intended to provide an example of the types of spectral features that might be expected for Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-7-5(10)3-8-4(9)2-6/h2-3H2,1H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQKPBFPCWESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429423 | |
| Record name | Acetamide, 2-[(chloroacetyl)amino]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88866-74-4 | |
| Record name | Acetamide, 2-[(chloroacetyl)amino]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Acetamide, 2 Chloroacetyl Amino N Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Connectivity
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Spectral Interpretation
For Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl-, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen, nitrogen, and chlorine would appear at a higher chemical shift (downfield). The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling.
The ¹³C NMR spectrum would similarly display a single peak for each unique carbon atom in the molecule. The chemical shifts would differentiate between carbonyl carbons, carbons adjacent to the chlorine atom, the methylene (B1212753) group, and the N-methyl group.
Expected ¹H and ¹³C NMR Data (Illustrative)
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.7 - 2.9 (singlet) | 25 - 30 |
| N-CH₂-C=O | 3.9 - 4.2 (doublet) | 40 - 45 |
| Cl-CH₂-C=O | 4.0 - 4.3 (singlet) | 40 - 45 |
| N-H (amide 1) | 7.5 - 8.5 (broad singlet) | - |
| N-H (amide 2) | 8.0 - 9.0 (triplet) | - |
| C=O (acetamide) | - | 170 - 175 |
| C=O (chloroacetyl) | - | 165 - 170 |
Note: The above table is illustrative and actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the N-H of the secondary amide and the adjacent methylene (-CH₂-) protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the N-methyl and the two methylene groups to their corresponding carbon signals.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- would be dominated by characteristic absorption bands. Strong bands corresponding to the C=O stretching of the two amide groups would be expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations would appear as a broader band around 3300 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch would likely be observed in the lower frequency region, typically around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The C=O stretches are also strong in Raman spectra. This technique is often particularly useful for analyzing symmetric vibrations and can be used to study samples in aqueous solutions.
X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks
Should a suitable single crystal of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- be obtained, X-ray crystallography could provide an unambiguous, three-dimensional model of the molecule in the solid state. This powerful technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate the network of intermolecular interactions, such as hydrogen bonds involving the N-H donors and the carbonyl oxygen acceptors. This information is critical for understanding the molecule's solid-state conformation and its physical properties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula. For Acetamide, 2-[(chloroacetyl)amino]-N-methyl- (C₅H₉ClN₂O₂), the expected exact mass would be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.
Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements. Expected fragments would correspond to the loss of the chloroacetyl group, the methylamino group, and other characteristic neutral losses.
Reaction Mechanisms and Pathways Involving Acetamide, 2 Chloroacetyl Amino N Methyl
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The chloroacetyl group in Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl- is a potent electrophilic site, rendering the α-carbon susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in the synthesis of more complex molecules and heterocyclic systems. The ease of displacement of the chloride ion, a good leaving group, facilitates these substitution reactions. researchgate.netresearchgate.net
N-aryl-2-chloroacetamides readily undergo nucleophilic substitution with various oxygen, nitrogen, and sulfur-containing compounds. researchgate.netresearchgate.net This reactivity is attributed to the facile replacement of the chlorine atom. researchgate.net For instance, reactions with alcohols and phenols (oxygen nucleophiles) can lead to the formation of ether linkages. Similarly, amines (nitrogen nucleophiles) can displace the chloride to form substituted glycine (B1666218) derivatives. Thiols and other sulfur nucleophiles are also effective in attacking the electrophilic carbon, leading to the formation of thioethers. The general mechanism for these reactions is a classic SN2 pathway, where the nucleophile attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if the carbon is chiral.
Table 1: Examples of Nucleophilic Substitution Reactions on N-Aryl-2-chloroacetamides
| Nucleophile | Product Type |
| Alcohols/Phenols | Ether |
| Amines | Substituted Amine |
| Thiols | Thioether |
This table is illustrative of the general reactivity of N-aryl-2-chloroacetamides and is not specific to Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
The chloroacetyl moiety, in conjunction with a suitably positioned internal nucleophile within the same molecule, can lead to intramolecular cyclization reactions, forming various heterocyclic systems. researchgate.net These reactions are particularly important in the synthesis of nitrogen-containing heterocycles. For example, if the N-substituent of a chloroacetamide contains a nucleophilic group, such as a hydroxyl or an amino group, an intramolecular SN2 reaction can occur. This process is a key step in the synthesis of lactams, morpholinones, and other important heterocyclic structures. researchgate.net The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length of the chain connecting the nucleophile and the electrophilic center, as well as the reaction conditions.
Amide Bond Reactivity and Hydrolysis Mechanisms
The amide bonds in Acetamide, 2-[(chloroacetyl)amino]-N-methyl- can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than ester bonds. researchgate.netnih.gov Hydrolysis of the amide linkage results in the cleavage of the molecule into smaller components. The mechanism of hydrolysis is dependent on the pH of the reaction medium.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety result in the formation of a carboxylic acid and an amine. nih.gov
In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate, often facilitated by protonation of the leaving amino group by a solvent molecule, yields a carboxylate salt and an amine. researchgate.netnih.govacs.org The rate of hydrolysis can be influenced by steric hindrance around the amide group and the electronic nature of the substituents. nih.govacs.org
Table 2: General Conditions for Amide Hydrolysis
| Condition | Mechanism | Products |
| Acidic | Acid-catalyzed nucleophilic acyl substitution | Carboxylic acid and Amine salt |
| Basic | Base-catalyzed nucleophilic acyl substitution | Carboxylate salt and Amine |
Rearrangement Reactions and Isomerization Pathways
Currently, there is a lack of specific documented evidence in the scientific literature concerning rearrangement reactions and isomerization pathways directly involving Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. While rearrangements in related structures can occur under specific conditions (e.g., photochemical or thermal), such transformations have not been reported for this particular compound.
Cyclization Reactions and Heterocycle Formation via Acetamide, 2-[(chloroacetyl)amino]-N-methyl- as a Precursor
As mentioned in section 4.1.2, the chloroacetyl group is a key functional handle for the synthesis of heterocyclic compounds. Acetamide, 2-[(chloroacetyl)amino]-N-methyl- can serve as a versatile precursor for a variety of heterocycles. For example, reaction with a binucleophile, such as a 1,2-diamine or a 1,2-amino alcohol, can lead to the formation of six-membered heterocyclic rings like piperazinones or morpholinones. The reaction typically proceeds via an initial nucleophilic substitution at the chloroacetyl group, followed by a subsequent intramolecular condensation or cyclization. The specific heterocyclic system formed depends on the nature of the reacting partner. For instance, reaction with thiourea (B124793) or its derivatives can be employed in the synthesis of thiazole-containing compounds. researchgate.net
Free Radical Chemistry of N-Substituted Chloroacetamides
N-substituted chloroacetamides can participate in free radical reactions, particularly radical cyclization. ub.edu These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like a tin hydride or a transition metal catalyst. The process generally involves the abstraction of the chlorine atom to generate an α-acylamino radical. If an unsaturated group (e.g., an alkene or alkyne) is present elsewhere in the molecule, this radical can add intramolecularly to the multiple bond, leading to the formation of a cyclic product. ub.edu The regioselectivity of the radical cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. This methodology provides a powerful tool for the synthesis of various lactams and other nitrogen-containing heterocycles. ub.edu
Lack of Publicly Available Data on the Chemical Transformations of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data was found for the kinetic and thermodynamic aspects of chemical transformations involving the compound Acetamide, 2-[(chloroacetyl)amino]-N-methyl- .
The performed searches aimed to retrieve detailed research findings, including reaction rates, activation energies, equilibrium constants, and other thermodynamic parameters related to this specific molecule. However, the search results did not yield any documents containing this information.
While general information exists for related compounds, such as other chloroacetamides and N-methyl acetamide, these data are not directly applicable to "Acetamide, 2-[(chloroacetyl)amino]-N-methyl-". Due to the strict requirement to focus solely on the specified compound, and the absence of relevant data, it is not possible to provide a scientifically accurate and informative article on this topic at this time.
Therefore, the section on "Kinetic and Thermodynamic Aspects of Chemical Transformations" for Acetamide, 2-[(chloroacetyl)amino]-N-methyl- cannot be completed.
Computational and Theoretical Investigations of Acetamide, 2 Chloroacetyl Amino N Methyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., LUMO analysis)
Quantum chemical calculations would be instrumental in understanding the electronic properties of Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl-. Methods such as Hartree-Fock (HF) or more advanced post-HF methods could be employed to determine the molecule's electronic structure. A key aspect of such a study would be the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the LUMO is particularly significant as it indicates the molecule's ability to accept electrons, providing insight into its reactivity with nucleophiles. The spatial distribution of the LUMO would highlight the specific atoms or regions of the molecule most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is another critical parameter that can be calculated, serving as an indicator of the molecule's kinetic stability and chemical reactivity.
Density Functional Theory (DFT) Studies of Reaction Transition States and Energetics
Density Functional Theory (DFT) represents a powerful and computationally efficient method for investigating the reaction mechanisms involving Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. DFT calculations could be used to map out the potential energy surface for various reactions, such as nucleophilic substitution at the chloroacetyl group.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
The three-dimensional structure and dynamic behavior of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- could be explored using molecular dynamics (MD) simulations. These simulations would reveal the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly relevant given the presence of several rotatable bonds in the molecule.
MD simulations can also be performed in the presence of explicit solvent molecules (e.g., water) to investigate solvation effects. Such simulations would provide insights into how the solvent structure around the molecule influences its conformation and dynamics. The calculation of properties like the radial distribution function would offer a detailed picture of the solvation shell and specific solute-solvent interactions, such as hydrogen bonding.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Behavior
While QSRR studies typically involve a series of related compounds, a hypothetical QSRR model could be developed to predict the reactivity of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. This would involve calculating a range of molecular descriptors for the compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors.
These descriptors could then be used in a statistical model, potentially built from data on analogous chloroacetamides, to predict specific aspects of its chemical behavior, such as reaction rates or equilibrium constants. While a model based on a single compound is not feasible, its calculated descriptors could be used as input for existing, relevant QSRR models to estimate its reactivity.
Spectroscopic Parameter Prediction using Ab Initio Methods
Ab initio (from first principles) quantum chemistry methods could be employed to predict the spectroscopic properties of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. For instance, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum could be generated. This would aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted with a high degree of accuracy using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra would serve as a valuable tool for the structural confirmation and characterization of the compound.
Derivatization and Analog Synthesis from Acetamide, 2 Chloroacetyl Amino N Methyl
Modification of the Chloroacetyl Group for Diversification
The chloroacetyl group is the most reactive site for derivatization in Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl-. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl and the adjacent chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions (SN2), where the chlorine atom acts as a good leaving group. This reactivity is a cornerstone for the diversification of the parent molecule. researchgate.net
A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines can react to form the corresponding glycinamide (B1583983) derivatives. For instance, reaction with various aliphatic and aromatic amines can yield a diverse set of N-substituted glycinamides. nih.gov
Sulfur Nucleophiles: Thiols and thiophenols readily react to produce thioether derivatives. This reaction has been utilized to link chloroacetamide moieties to sulfur-containing heterocycles, such as in the synthesis of novel thieno[2,3-b]pyridines from 2-mercaptonicotinonitrile (B1308631) derivatives. masterorganicchemistry.com
Oxygen Nucleophiles: Alcohols and phenols can displace the chloride, typically under basic conditions, to form ether linkages. This strategy has been used to synthesize 2-(pyridin-3-yloxy)acetamides by alkylating the hydroxyl group of hydroxypyridines with N-substituted chloroacetamides. researchgate.net
The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct. researchgate.net The versatility of this approach allows for the introduction of a vast range of functional groups and structural motifs, significantly expanding the chemical space accessible from the starting compound.
A novel synthetic approach involves the C-amidoalkylation of aromatic compounds using derivatives of chloroacetamide, such as 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org This demonstrates that the chloroacetamide moiety can participate in electrophilic substitution reactions under acidic conditions to form C-C bonds with electron-rich aromatic rings.
| Reagent Class | Example Nucleophile/Reagent | Resulting Functional Group | Potential Product Subclass |
| Amines | p-Toluidine | Secondary Amine | N-Aryl glycinamides |
| Thiols | 2-Mercaptonicotinonitrile | Thioether | Heterocyclic thioethers masterorganicchemistry.com |
| Alcohols/Phenols | 4-Hydroxyacetophenone | Ether | Aryloxyacetamides |
| Aromatics (Amidoalkylation) | Toluene (with acid catalyst) | Aryl | N-(1-Aryl-ethyl)acetamides arkat-usa.org |
N-Methyl Amide Functionalization and Diversification
The derivatization of the amide groups within Acetamide, 2-[(chloroacetyl)amino]-N-methyl- presents a more nuanced challenge compared to the highly reactive chloroacetyl moiety. The molecule contains two distinct amide groups: a secondary amide (-NH-CO-) and a tertiary N-methyl amide (-N(CH₃)-CO-). Their reactivity differs significantly.
The secondary amide possesses an N-H proton that is acidic (pKa ≈ 17 for acetamide), making it susceptible to deprotonation by a suitable base. masterorganicchemistry.com The resulting amidate anion is nucleophilic and can react with electrophiles. This site could potentially be targeted for N-alkylation, N-acylation, or other functionalizations, although this must compete with the much more rapid SN2 reaction at the chloroacetyl group. Selective functionalization at this nitrogen would likely require prior modification of the chloroacetyl group to a less reactive functionality.
In contrast, the tertiary N-methyl amide lacks an acidic proton and is generally considered less reactive. Functionalization directly at this site is challenging and typically requires harsh conditions or specialized catalytic systems for C-N bond cleavage or C-H activation of the N-methyl group. chinesechemsoc.org However, modern synthetic methods have emerged for the monoselective N-methylation of primary amides using reagents like (methyl)thianthrenium triflate or quaternary ammonium (B1175870) salts, highlighting the ongoing development in amide functionalization. organic-chemistry.orgacs.org While the target molecule already possesses an N-methyl group, these methods underscore the possibility of derivatizing the secondary amide selectively.
Enzymatic methods also offer a highly specific route for amide modification. For example, certain methyltransferases can catalyze the N-methylation of amide side chains in peptides, often requiring metal ions to activate the otherwise poorly nucleophilic amide nitrogen. pnas.org Such biocatalytic approaches could potentially be engineered for selective modification of the secondary amide.
The differential reactivity of the two amide groups allows for a stepwise derivatization strategy. The chloroacetyl group can be modified first, followed by a potentially more forcing reaction to functionalize the secondary amide, providing a pathway to highly complex and diverse molecular structures.
Synthesis of Polymeric Precursors and Macromolecular Architectures
"Acetamide, 2-[(chloroacetyl)amino]-N-methyl-" is a suitable candidate for use as a monomer or a functional building block in the synthesis of polymers and complex macromolecular architectures. The reactive chloroacetyl group serves as a key handle for polymerization or for grafting the molecule onto existing polymer chains. researchgate.net
One potential application is in the synthesis of functional polymers via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-chlorine bond in the chloroacetyl group can act as an initiator for ATRP, allowing for the growth of polymer chains with controlled molecular weight and low dispersity. By first reacting the N-methyl amide portion with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), the resulting monomer could be copolymerized with other monomers to introduce the chloroacetyl functionality along a polymer backbone.
Alternatively, the molecule can be used in polymer modification reactions. The chloroacetyl group can react with nucleophilic sites on a pre-existing polymer (e.g., hydroxyl groups on cellulose, amino groups on chitosan) to covalently attach the molecule to the macromolecule. This approach can be used to impart new properties to natural or synthetic polymers.
The synthesis of well-defined macromolecular architectures like star polymers, graft copolymers, and dendrimers is also conceivable. mdpi.commdpi.com For example, a multifunctional core molecule could be reacted with an excess of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- (after suitable derivatization of one of its amide groups) to create a core with multiple chloroacetyl initiating sites. Subsequent polymerization from these sites would yield a star-shaped polymer. The construction of such complex architectures is of significant interest for developing advanced materials for applications in nanotechnology and biomedicine. researchgate.netnih.gov
| Polymerization/Modification Strategy | Role of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- | Resulting Macromolecular Structure |
| Post-Polymerization Modification | Functionalizing agent | Polymer with pendant functional groups |
| Atom Transfer Radical Polymerization (ATRP) | Initiator (after modification) | Well-defined linear or block copolymers |
| Grafting from a core molecule | Branching unit | Star polymers |
| Polycondensation | Monomer (with other difunctional monomers) | Linear functional polyamides/polyesters |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of structurally related compounds, known as libraries, which can then be screened for desired properties. nih.gov The structure of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- makes it an excellent building block or scaffold for combinatorial library synthesis, primarily due to the reliable and versatile reactivity of the chloroacetyl group. rsc.org
Using solid-phase synthesis, the core molecule can be attached to a polymer resin. crsubscription.com For example, the N-methyl-glycinamide part of the molecule could be synthesized on-resin, followed by acylation with chloroacetyl chloride. With the scaffold anchored to the solid support, a "split-pool" synthesis strategy can be employed. The resin beads are split into multiple portions, and each portion is reacted with a different nucleophile (e.g., a unique amine, thiol, or alcohol). The beads are then pooled, mixed, and split again for a subsequent reaction step if desired. This process allows for the exponential generation of a large library of distinct compounds, with each bead carrying a single chemical entity. nih.gov
Solution-phase combinatorial synthesis is also a viable approach. In a typical workflow, the core acetamide molecule would be reacted with a library of diverse nucleophiles in the wells of a microtiter plate. High-throughput purification methods can then be used to isolate the products.
The chloroacetyl group's predictable reactivity with a vast array of commercially available nucleophiles makes it possible to generate libraries with high structural diversity. This diversity can be further enhanced by employing a second diversification step at the secondary amide position, creating a two-dimensional combinatorial library. Such libraries are invaluable tools in drug discovery and materials science for identifying lead compounds with optimized activity.
Stereoselective Derivatization Strategies
The parent molecule, Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, is achiral. However, it can be used as a precursor for the synthesis of chiral molecules through stereoselective derivatization. The introduction of a stereocenter can be achieved by reacting the electrophilic chloroacetyl group with chiral nucleophiles or by employing chiral catalysts.
The most direct approach is the nucleophilic substitution of the chloride with a chiral, non-racemic nucleophile. For instance, reacting the molecule with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would result in the formation of a pair of diastereomers. If the starting amine is enantiopure, a single diastereomer can be synthesized. This strategy allows for the incorporation of chirality and the exploration of stereochemistry-dependent properties of the resulting analogs.
Another strategy involves the α-functionalization of one of the amide carbonyls. While challenging, methods for the stereoselective α-amination of amides have been developed, which could potentially be adapted. acs.org This would create a new stereocenter adjacent to the amide nitrogen.
Furthermore, while direct stereoselective reactions on acyclic systems can be difficult, specialized methods have been developed for certain transformations. For example, direct and stereoretentive synthesis of amides from cyclic alcohols has been reported, showcasing that stereospecific transformations involving amide formation are possible under specific conditions. nih.gov While not directly applicable to derivatizing the existing amide bonds of the target molecule, it highlights the potential for advanced synthetic methods to control stereochemistry in related systems. The synthesis of chiral enamides from chiral allylic amines also demonstrates a method of chirality transfer that could be relevant in more complex, multi-step derivatizations. chemrxiv.org
The development of chiral derivatives is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ dramatically.
Applications of Acetamide, 2 Chloroacetyl Amino N Methyl in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Organic Synthesis
Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl-, owing to its distinct functional groups, serves as a highly versatile building block in organic synthesis. The molecule possesses two key reactive sites: the electrophilic carbon of the chloroacetyl group and the nucleophilic amide nitrogen atoms, along with the potential for activation of the adjacent methylene (B1212753) group. The primary determinant of its reactivity is the chloroacetyl moiety. The chlorine atom, being a good leaving group, makes the adjacent carbonyl carbon susceptible to nucleophilic attack. researchgate.netresearchgate.net This reactivity allows for the facile introduction of the N-methyl-aminoacetamide scaffold onto a wide range of molecules.
The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ready displacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This property allows for the construction of more complex molecules through substitution reactions. For instance, reaction with amines, thiols, or alcohols can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Furthermore, the presence of two amide functionalities offers opportunities for derivatization or participation in hydrogen bonding interactions, influencing the conformation and reactivity of the molecule. The N-methyl group provides steric bulk and electronic effects that can modulate the reactivity of the adjacent amide.
Applications in the Synthesis of Complex Heterocyclic Compounds
The structure of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- is particularly well-suited for the synthesis of a variety of complex heterocyclic compounds. The chloroacetyl group is a common precursor for the formation of numerous heterocyclic rings. For example, N-substituted chloroacetamides are widely used in the synthesis of thiazolidinones, azetidinones (β-lactams), and other nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.netnih.gov
The general strategy involves the reaction of the chloroacetyl group with a dinucleophile. For instance, reaction with thiourea (B124793) or its derivatives can lead to the formation of 2-iminothiazolidin-4-ones. researchgate.net Similarly, intramolecular cyclization following a nucleophilic substitution can furnish a range of heterocyclic systems. researchgate.net The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids from a related chloroacetylamino derivative highlights the utility of this functional group in constructing β-lactam rings. nih.gov
Below is a table illustrating the potential heterocyclic systems that could be synthesized from Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
| Heterocyclic System | Potential Reactant |
| Thiazolidinone | Thiourea |
| Azetidinone (β-lactam) | Schiff Base (intramolecular cyclization) |
| Piperazinone | Ethylenediamine |
| Morpholinone | Ethanolamine |
Use as a Reagent or Intermediate in Multi-step Preparations
In multi-step synthetic sequences, Acetamide, 2-[(chloroacetyl)amino]-N-methyl- can function as a crucial intermediate. Its bifunctional nature allows for sequential reactions, where one part of the molecule is reacted while the other is carried through unchanged, to be reacted in a later step. For example, the chloroacetyl group can be used to link the molecule to a solid support for solid-phase synthesis, after which the amide functionalities can be modified.
N-chloroacetylation is a common step in the synthesis of more complex molecules, rendering the resulting chloroacetamide an important intermediate. researchgate.net These intermediates can then undergo further transformations, such as nucleophilic substitutions or cyclizations, to build up molecular complexity. The use of chloroacetyl chloride to create N-substituted chloroacetamides is a well-established method for introducing a reactive handle into a molecule. researchgate.netresearchgate.net
Development of Novel Polymer Monomers and Cross-linking Agents
While specific examples for Acetamide, 2-[(chloroacetyl)amino]-N-methyl- are not prevalent, its structure suggests potential applications in polymer chemistry. The chloroacetyl group can serve as a reactive site for polymerization or for grafting onto existing polymer chains. Monomers containing reactive halogen atoms are utilized in the preparation of polymers that can be subsequently modified or cross-linked.
For instance, acrylic monomers bearing chloroacetoxy groups have been used to create copolymers with reactive chlorine atoms. google.com These reactive sites allow for curing or cross-linking of the polymer chains. Similarly, a vinyl monomer containing a chloroacetyl group could potentially be synthesized from Acetamide, 2-[(chloroacetyl)amino]-N-methyl- and subsequently polymerized. The resulting polymer would have pendant N-methyl-aminoacetamide groups, which could impart specific properties such as hydrophilicity or the ability to chelate metal ions.
Application in Supramolecular Chemistry and Self-Assembly
The amide groups within Acetamide, 2-[(chloroacetyl)amino]-N-methyl- are capable of forming strong hydrogen bonds. acs.orgacs.org This makes the molecule a candidate for use in supramolecular chemistry and the design of self-assembling systems. Amide-based molecules are known to form well-defined supramolecular structures, such as sheets, ribbons, and gels, through directional hydrogen bonding. acs.orgacs.orgnd.edu
The self-assembly of such molecules can be influenced by factors such as solvent polarity and temperature. The presence of both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl oxygens) in the core structure of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- provides the necessary components for the formation of extended hydrogen-bonded networks. nih.gov These non-covalent interactions can be used to construct organized molecular assemblies with potential applications in materials science and nanotechnology.
Catalytic Applications or Ligand Design
The nitrogen and oxygen atoms in the amide groups of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- have lone pairs of electrons that can coordinate to metal centers. This suggests the potential for this molecule, or its derivatives, to be used as a ligand in coordination chemistry and catalysis. N-substituted amides have been explored as chiral ligands for catalytic asymmetric reactions. researchgate.net
The coordination of amide ligands to metal centers can influence the catalytic activity and selectivity of the metal complex. rsc.org For example, copper-catalyzed N-arylation of amides has been achieved using N-methylpyrrolidine-2-carboxylate as a ligand, demonstrating the utility of amide-containing molecules in promoting catalysis. nih.gov By modifying the structure of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, it may be possible to design novel ligands with tailored electronic and steric properties for specific catalytic transformations.
Advanced Analytical and Methodological Developments for Acetamide, 2 Chloroacetyl Amino N Methyl
Chromatographic Separation Techniques (HPLC, GC-MS) for Purity and Isomer Analysis
There is no specific, published research detailing the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the purity and isomer analysis of Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl-.
In principle, HPLC would be a suitable method for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, could separate the target compound from starting materials, by-products, and degradation products. Detection could be achieved using a UV detector, as the amide functional groups would provide some UV absorbance.
For GC-MS analysis, the volatility and thermal stability of Acetamide, 2-[(chloroacetyl)amino]-N-methyl- would be critical factors. While GC-MS is a powerful tool for the characterization of various N-substituted chloroacetamide derivatives, specific conditions such as column type, temperature programming, and ionization methods have not been documented for this particular compound. ijpsr.info In a general context, GC-MS is used to establish the structure of newly synthesized chloroacetamide compounds. ijpsr.info
Table 1: Hypothetical HPLC-UV Purity Analysis Parameters
This table is illustrative and not based on published experimental data for the target compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Electrophoretic Methods for Separation and Characterization
No literature was found describing the use of electrophoretic methods, such as Capillary Electrophoresis (CE), for the separation and characterization of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-. While CE is a high-resolution separation technique, its application has not been explored for this specific molecule.
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a detection method (e.g., LC-MS/MS, GC-MS), are standard for comprehensive chemical profiling. For related compounds like N-methyl-2-pyrrolidone, detailed HPLC-MS/MS methods have been developed for analysis in various matrices. fda.gov These methods utilize tandem mass spectrometry to provide sensitive and selective detection by monitoring specific precursor-to-product ion transitions. fda.gov However, no such specific methods or chemical profiles have been published for Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
Table 2: Example of LC-MS/MS Ion Transitions for a Related Compound (N-methyl-2-pyrrolidone)
Data is for N-methyl-2-pyrrolidone and is provided for illustrative purposes only. fda.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| N-methyl-2-pyrrolidone | 100 | 58 | Quantitation |
| N-methyl-2-pyrrolidone | 100 | 82 | Confirmation |
| N-methyl-2-pyrrolidone | 100 | 69 | Confirmation |
| N-methyl-2-pyrrolidone | 100 | 41 | Confirmation |
Development of High-Throughput Screening Methods for Reaction Optimization
The development of high-throughput screening (HTS) methods is crucial for accelerating the optimization of chemical reactions. These methods allow for the rapid testing of numerous reaction conditions (e.g., catalysts, solvents, temperatures). There is no evidence in the scientific literature to suggest that HTS methods have been developed or applied specifically for the synthesis or reaction optimization of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
The synthesis of N-substituted chloroacetamides traditionally relies on batch processing, which can present challenges related to heat management, reaction control, and scalability. The future of its synthesis is increasingly pointing towards the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages by providing superior control over reaction parameters, leading to improved safety, higher yields, and greater purity.
Continuous flow systems enable precise temperature control of highly exothermic reactions, such as chloroacetylation, thereby minimizing the formation of thermal degradation byproducts. rsc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for reactions to be run under more aggressive conditions with shorter residence times. unito.itmdpi.com Research into the continuous flow synthesis of amides has demonstrated the potential for solvent-free processes, which significantly enhances the green profile of the synthesis. digitellinc.comrsc.org For instance, a screw reactor has been successfully used for the direct amidation of acids, achieving high conversion in minutes and demonstrating scalability up to 100-gram scale. rsc.org
The benefits of applying this technology to the synthesis of Acetamide (B32628), 2-[(chloroacetyl)amino]-N-methyl- would include:
Enhanced Safety: Minimizing the volume of reactive intermediates and hazardous reagents at any given time.
Improved Yield and Purity: Precise control over stoichiometry and temperature reduces side reactions.
Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions to quickly identify optimal parameters. nih.gov
Seamless Scalability: Scaling up production by operating the flow reactor for longer durations or by numbering-up (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. rsc.org
Sustainable Chemistry and Environmental Fate of Chloroacetamide Derivatives
As with many halogenated organic compounds, the environmental footprint of chloroacetamide derivatives is a critical consideration. Sustainable chemistry principles are driving research towards greener synthetic routes and a deeper understanding of the environmental fate of these molecules. Chloroacetamide herbicides like acetochlor and butachlor are known environmental contaminants, and their degradation pathways have been studied extensively. acs.orgacs.org These studies provide a predictive framework for understanding the behavior of related compounds such as Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
The primary environmental degradation pathways for chloroacetamides include microbial action and abiotic hydrolysis. acs.org The rate of hydrolysis can be influenced by pH, with degradation products often being the corresponding hydroxy-substituted derivatives. acs.org Due to their water solubility, these compounds and their metabolites can be mobile in soil and have the potential to contaminate ground and surface water. walisongo.ac.id
Future research in this area will focus on:
Biodegradable Analogues: Designing derivatives that are more susceptible to microbial degradation, reducing their environmental persistence.
Green Synthesis Routes: Utilizing biocatalysis or greener solvents to reduce waste and energy consumption during production. dst.gov.inukri.org Recent developments in photocatalytic methods using Covalent Organic Frameworks (COFs) for amide synthesis from alcohols represent a significant step towards sustainable manufacturing. dst.gov.in
Advanced Water Treatment: Developing more effective remediation technologies to remove chloroacetamide contaminants from water sources.
Below is a table of physicochemical properties for common chloroacetamide herbicides, which can be used to estimate the potential environmental mobility of Acetamide, 2-[(chloroacetyl)amino]-N-methyl-.
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L at 25°C) | LogP (Octanol-Water Partition Coefficient) | Vapor Pressure (mPa at 25°C) |
|---|---|---|---|---|
| Acetochlor | 269.77 | 223 | 3.03 | 3.7 |
| Metolachlor | 283.79 | 530 | 3.13 | 4.2 |
| Butachlor | 311.85 | 23 | 4.5 | 0.6 |
Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by moving from trial-and-error experimentation to data-driven predictive science. dntb.gov.ua For a compound like Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, ML algorithms can be trained on large reaction datasets to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgeurekalert.org
Key applications include:
Reaction Condition Optimization: ML models, particularly active learning algorithms, can efficiently explore a vast parameter space (e.g., temperature, concentration, catalyst, solvent) to find conditions that maximize yield and minimize impurities. duke.edu This approach requires significantly fewer experiments than traditional methods. duke.edu
Forward Reaction Prediction: Given a set of reactants and reagents, AI tools can predict the most likely product structure, which is crucial for validating proposed synthetic steps and identifying potential side reactions.
Retrosynthesis Planning: AI can analyze a target molecule and suggest a step-by-step synthetic pathway by working backward from the final product, potentially uncovering more efficient routes than those devised by human chemists.
The integration of these computational tools with automated robotic platforms could lead to "self-driving laboratories" capable of accelerating the discovery and development of new chloroacetamide derivatives with desired properties. beilstein-journals.org
Exploration of New Reactivity Modes and Unconventional Applications
Beyond its role as a synthetic intermediate, the chloroacetamide moiety is gaining significant attention as a reactive functional group, or "warhead," in chemical biology and drug discovery. The electrophilic carbon atom bonded to chlorine is susceptible to nucleophilic attack, particularly by the thiol group of cysteine residues in proteins. nih.govnih.gov This reactivity allows for the formation of a stable, irreversible covalent bond between the molecule and its protein target.
This mode of action has led to the development of chloroacetamide-containing molecules as:
Covalent Enzyme Inhibitors: By targeting a cysteine residue in the active site of an enzyme, these compounds can achieve potent and prolonged inhibition. This strategy has been successfully employed in fragment-based drug discovery to target enzymes implicated in various diseases. nih.govnih.gov
Chemical Probes: Labeled chloroacetamides can be used to identify and study the function of specific proteins within complex biological systems.
Bioconjugation Reagents: The chloroacetamide group is more reactive towards cysteine than other functionalities like vinylsulfonamides, making it a valuable tool for linking molecules to proteins or peptides. acs.org
Recent studies have explored the nuances of this reactivity, noting that the specific structure of the chloroacetamide can tune its reactivity and selectivity, reducing off-target effects. mdpi.comwuxibiology.com The future in this area involves designing highly selective chloroacetamide-based probes and therapeutics that target specific proteins with high precision.
| Reactive Group | Target Nucleophile | Reaction Type | Application |
|---|---|---|---|
| α-chloroacetamide | Cysteine (thiol) | Covalent Alkylation (SN2) | Enzyme Inhibition, Chemical Proteomics |
| α-chloroacetamide | Histidine (imidazole) | Covalent Alkylation (SN2) | Bioconjugation (less efficient than with Cys) |
| α-chloroacetamide | Lysine (amine) | Covalent Alkylation (SN2) | Potential for cross-linking (pH-dependent) |
Data sourced from references acs.orgresearchgate.net.
Challenges and Opportunities in Scale-up and Industrial Relevance of Advanced Synthetic Methods
Transitioning advanced synthetic methods from the laboratory to industrial-scale production presents both challenges and opportunities. news-medical.net For Acetamide, 2-[(chloroacetyl)amino]-N-methyl-, the primary scale-up challenges involve managing the hazards of reagents like chloroacetyl chloride, controlling reaction exotherms, and ensuring batch-to-batch consistency. orgsyn.orggoogle.com Traditional batch processing can lead to issues with mixing and heat transfer, resulting in variable product quality and the formation of impurities. uk-cpi.com
However, these challenges create opportunities for process intensification. unito.itmdpi.commdpi.com
Continuous Manufacturing: As discussed, flow chemistry offers a direct solution to many scale-up problems by providing superior control and eliminating the need for large reactors. mdpi.com The ability to operate continuously also improves process economics for large-volume production.
Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., IR, Raman spectroscopy) in a continuous or batch process allows for real-time tracking of the reaction progress. This enables tighter control, immediate detection of deviations, and ensures the final product meets specifications.
Greener Reagents and Solvents: A major industrial challenge is the availability and cost of sustainable materials in bulk. uk-cpi.com Investing in the supply chain for green solvents and developing catalytic processes that avoid stoichiometric waste are key opportunities for making the production of specialty amides more economically and environmentally viable. diplomatacomercial.comdiplomatacomercial.com
The industrial relevance of these advanced methods lies in their ability to produce higher quality products more safely, efficiently, and sustainably, aligning with the modern chemical industry's goals of reducing environmental impact while maintaining economic competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
